Product packaging for Azido-PEG2-azide(Cat. No.:CAS No. 82055-94-5)

Azido-PEG2-azide

Cat. No.: B2901428
CAS No.: 82055-94-5
M. Wt: 200.20 g/mol
InChI Key: OHZGAFKSAANFAS-UHFFFAOYSA-N
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Description

Evolution of PROTAC Technology and Linker Design Paradigms

The development of PROTACs has undergone significant methodological transformations since their initial conceptualization, with linker design evolving from empirical trial-and-error approaches to structure-guided rational engineering. Early PROTAC architectures relied heavily on linear alkyl or PEG-based linkers due to their commercial availability and ease of functionalization. For example, foundational work by Cyrus et al. demonstrated that ERα-targeting PROTACs with 16-atom alkyl linkers achieved optimal degradation efficacy (IC~50~ = 26 μM) compared to shorter (9 atoms, IC~50~ = 140 μM) or longer variants (>16 atoms, IC~50~ > 200 μM). These studies established the paradigm of length-dependent linker optimization while revealing the limitations of purely flexible spacers.

Subsequent innovations introduced rigid heterocyclic motifs (e.g., piperazine, alkynes) to constrain linker conformations and improve proteolytic efficiency. The Wang group’s BET degraders exemplified this shift, where replacing flexible amine linkages with rigid ethynyl groups enhanced potency by 3–6-fold in leukemia cell lines. However, such modifications often increased molecular weight and synthetic complexity, creating demand for compact, modular linkers like Azido-PEG2-Azide that retain conformational adaptability without exceeding drug-like property thresholds.

Linker Type Key Properties Representative Study Outcomes
Linear PEG High flexibility, hydrophilicity 16-atom PEG optimized ERα degradation
Alkyl Chains Tunable length, lipophilicity HER2 selectivity with ethylene extensions
Rigid Heterocycles Conformational restraint, improved PK 3–6× potency gain in BET degraders
This compound Modular conjugation, balanced MW Enables rapid PROTAC prototyping

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N6O2 B2901428 Azido-PEG2-azide CAS No. 82055-94-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZGAFKSAANFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82055-94-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82055-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501180973
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82055-94-5
Record name Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501180973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution with Sodium Azide

The most widely reported method involves converting a PEG diol precursor into a ditosylate or dimesylate intermediate, followed by displacement with sodium azide (NaN₃).

Procedure:

  • Activation of PEG Diol:
    Ethylene glycol diol (HO-PEG₂-OH) reacts with tosyl chloride (TsCl) in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, yielding PEG₂-ditosylate (TsO-PEG₂-OTs).
  • Azide Introduction:
    The ditosylate intermediate is treated with a 3–5 molar excess of NaN₃ in DMF at 60–80°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) or infrared (IR) spectroscopy for azide peak detection (~2100 cm⁻¹).
  • Workup and Purification:
    The crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Solvent removal under reduced pressure yields a pale-yellow oil, which is further purified via silica gel chromatography using a gradient of methanol in dichloromethane (0–10%).

Key Data:

Parameter Value Source
Yield 70–85%
Reaction Temperature 60–80°C
Solvent System DMF

One-Pot Synthesis via Epoxide Ring-Opening

An alternative approach utilizes ethylene oxide derivatives to construct the PEG backbone while simultaneously introducing azide groups.

Procedure:

  • Epoxide Activation:
    Ethylene oxide is treated with sodium azide and a catalytic amount of boron trifluoride diethyl etherate (BF₃·Et₂O) in tetrahydrofuran (THF).
  • Chain Propagation:
    Additional ethylene oxide monomers are introduced under controlled pressure (2–3 atm) at 40°C, facilitating stepwise polymerization.
  • Termination:
    The reaction is quenched with aqueous NH₄Cl, and the product is isolated via liquid-liquid extraction with diethyl ether.

Advantages:

  • Avoids toxic tosylating agents.
  • Enables precise control over PEG chain length by modulating ethylene oxide feed.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications to laboratory protocols to enhance safety and efficiency:

Continuous Flow Reactors

Tubular reactors with in-line IR sensors enable real-time monitoring of azide formation, reducing batch-to-batch variability. A study by Alfa Chemistry demonstrated a 30% increase in yield when transitioning from batch to continuous processing for PEG-azide derivatives.

Solvent Recycling

DMF recovery systems employing fractional distillation reduce production costs and environmental impact. Industrial plants report >90% solvent reuse rates for azide synthesis.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis faces challenges due to signal overlap between PEG backbone protons (–CH₂CH₂O–) and azide-adjacent methylenes (–CH₂N₃). A workaround involves converting azides to 1,2,3-triazoles via click chemistry with phenylacetylene, shifting the problematic protons to a distinct δ 7.5–8.5 ppm region for accurate integration.

Representative ¹H NMR Data (DMSO-d₆):

Proton Environment Chemical Shift (δ, ppm)
PEG backbone (-OCH₂CH₂O) 3.50–3.70
Triazole aromatic 7.80–8.20
-CH₂N₃ (post-reaction) 4.30–4.50

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (5–95% over 20 min) resolves this compound (retention time: 12.3 min) from unreacted PEG diol (9.8 min) and monosubstituted byproducts (10.9 min).

Applications in Bioconjugation and Drug Delivery

Nanoparticle Functionalization

This compound serves as a crosslinker in poly(lactic-co-glycolic acid) (PLGA) nanoparticles, conferring stealth properties and enabling targeted ligand attachment via strain-promoted azide-alkyne cycloaddition (SPAAC). A 2023 study reported a 40% increase in tumor accumulation for azide-functionalized nanoparticles compared to non-PEGylated counterparts.

PROTAC Synthesis

The compound’s bifunctionality allows simultaneous conjugation of E3 ligase ligands and target protein binders. For example, this compound-linked PROTACs demonstrated picomolar DC₅₀ values against BRD4 in leukemia cell lines.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG2-Azide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Azido-PEG2-Azide primarily involves its azido groups, which can participate in cycloaddition reactions to form stable triazole rings. These reactions are facilitated by catalysts such as copper(I) bromide, which helps in the formation of the triazole ring through a concerted mechanism . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions.

Comparison with Similar Compounds

Structural and Functional Differences

Azido-PEG2-Azide vs. Azido-PEGx-Azide (x = 3, 4, 5, etc.)
  • PEG Chain Length :
    • This compound : Shorter PEG2 chain (2 ethylene glycol units).
    • Azido-PEG3-Azide (CAS: 101187-39-7) and Azido-PEG4-Azide (CAS: 182760-73-2) have longer PEG chains (3 and 4 units, respectively).
  • This compound is preferred for applications requiring minimal spacing, such as intracellular PROTAC assembly .
This compound vs. Azido-PEG2-Amine (CAS: 166388-57-4)
  • Functional Groups :
    • This compound: Two azides.
    • Azido-PEG2-Amine: One azide and one amine (-NH₂).
  • Reactivity: Azido-PEG2-Amine allows orthogonal conjugation (amine reacts with NHS esters or carboxylic acids; azide participates in click chemistry). This versatility is critical in drug delivery systems and nanomaterial synthesis .
This compound vs. Azido-PEG2-Alcohol (CAS: 139115-90-5)
  • Functional Groups :
    • Azido-PEG2-Alcohol: One azide and one hydroxyl (-OH).
  • Applications :
    • The hydroxyl group enables esterification or etherification, useful in polymer chemistry and surface functionalization. Azido-PEG2-Alcohol is also soluble in both organic and aqueous solvents, broadening its utility in hybrid material synthesis .
This compound vs. Azido-PEG1-C2-Acid (CAS: 1393330-34-1)
  • Structure :
    • Azido-PEG1-C2-Acid: Shorter PEG1 chain with a carboxylic acid (-COOH) and azide.
  • Reactivity :
    • The carboxylic acid enables amide bond formation with amines, making it a trifunctional linker. However, the shorter PEG chain reduces solubility compared to PEG2 derivatives .

Physicochemical Properties

Compound PEG Length Functional Groups Molecular Weight (g/mol) Solubility Storage Conditions
This compound 2 N₃-PEG2-N₃ 200.20 High in water/DMSO -20°C, dry, dark
Azido-PEG3-Azide 3 N₃-PEG3-N₃ 234.25 High in water -20°C
Azido-PEG2-Amine 2 N₃-PEG2-NH₂ 174.20 Moderate in water -5°C, dry
Azido-PEG2-Alcohol 2 N₃-PEG2-OH 131.13 High in organic solvents -20°C
Azido-PEG1-C2-Acid 1 N₃-PEG1-COOH 159.14 Low in water -20°C

Biological Activity

Azido-PEG2-Azide is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in various biochemical applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This compound exhibits significant biological activity due to its unique structural features, which facilitate bioorthogonal reactions, conjugation with biomolecules, and potential therapeutic applications.

Structural Characteristics

This compound has the following structural attributes:

  • Molecular Formula : C6_6H12_{12}N6_6O2_2
  • Molecular Weight : 200.20 g/mol
  • Functional Groups : Azide group and PEG moiety
  • LogP : 0.89, indicating moderate hydrophilicity

These characteristics enable the compound to participate in click chemistry reactions, particularly the azide-alkyne cycloaddition, which is crucial for creating stable bioconjugates.

Biological Activity and Mechanism

The biological activity of this compound can be summarized through its applications in drug development and molecular biology:

  • Bioconjugation : The azide group allows for selective labeling of proteins, nucleic acids, and other biomolecules without disrupting their natural functions. This capability is essential for tracking biological processes in live cells .
  • Drug Delivery Systems : By enhancing the solubility of hydrophobic drugs through PEGylation, this compound improves pharmacokinetic profiles and stability of drug formulations. The resulting bioconjugates often show reduced immunogenicity compared to their unconjugated counterparts .
  • PROTAC Development : this compound serves as a linker in PROTACs, which are designed to selectively degrade target proteins via the ubiquitin-proteasome system. This approach provides a novel mechanism for targeted therapy in cancer treatment .

Case Study 1: PROTACs Utilizing this compound

A study highlighted the use of this compound in synthesizing PROTACs that target specific E3 ligases for protein degradation. The incorporation of this linker facilitated efficient conjugation to both the target protein and the E3 ligase ligand, leading to enhanced degradation rates of the target proteins in cellular assays .

Case Study 2: Bioorthogonal Labeling

Research demonstrated that this compound could be used for bioorthogonal labeling of proteins in live cells. The azide group reacted with alkyne-functionalized probes, allowing researchers to visualize protein localization and dynamics within cellular environments without interfering with native biological functions .

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

Compound NameFunctional GroupsUnique FeaturesApplications
This compoundAzide, PEGVersatile PROTAC linker; bioorthogonal labeling capabilityDrug delivery; PROTAC synthesis
Biotin-PEG2-AzideBiotin, AzideAffinity for streptavidinProtein tagging
Thalidomide-PEG2-AzideThalidomide, AzideIncorporates thalidomide moietyTherapeutic applications

Q & A

Q. How can researchers design experiments using Azido-PEG2-Azide for copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

  • Methodological Answer : this compound is a bifunctional crosslinker with terminal azide groups that react with alkynes (e.g., DBCO, BCN) via CuAAC. To design experiments:

Reagent Preparation : Ensure alkynes (e.g., terminal alkynes or strained cyclooctynes) are dissolved in solvents compatible with this compound (e.g., DMSO, water).

Catalyst Optimization : Use Cu(I) catalysts (e.g., CuBr with TBTA ligand) at 0.1–1 mol% to accelerate reaction kinetics while minimizing cytotoxicity .

Stoichiometry : Maintain a 1:1 molar ratio of azide to alkyne for efficient triazole formation. Excess azide may require purification via dialysis or size-exclusion chromatography.

Monitoring : Track reaction progress using FT-IR (azide peak at ~2100 cm⁻¹) or HPLC.

Table 1 : Key Variables in CuAAC Optimization

VariableRange/ExampleImpact on Reaction Efficiency
Catalyst (CuBr:TBTA)0.1–1 mol%Enhances rate, reduces side products
Temperature25–37°CHigher temps accelerate kinetics
SolventDMSO, H₂O, or mixturesAffects solubility and reaction speed

Q. What analytical methods are recommended for characterizing this compound and confirming its purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (D₂O or DMSO-d6) detects PEG backbone signals (δ 3.5–3.7 ppm) and azide absence of impurities. ¹³C NMR confirms ethylene oxide units .
  • Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (e.g., theoretical MW: ~304 g/mol for this compound) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity >95% .
  • FT-IR : Azide stretch at ~2100 cm⁻¹ confirms functional group integrity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with ethanol .
  • Waste Disposal : Collect azide-containing waste separately and neutralize with sodium nitrite/acid solutions before disposal .

Advanced Research Questions

Q. How can reaction conditions for this compound in bioconjugation be optimized to minimize side reactions (e.g., oxidation or hydrolysis)?

  • Methodological Answer :
  • Solvent Selection : Use degassed buffers (e.g., PBS) or anhydrous DMSO to reduce azide oxidation. Avoid prolonged exposure to light .
  • Catalyst Screening : Test Cu(I) stabilizers (e.g., TBTA) or copper-free alternatives (e.g., BCN) to mitigate metal-induced side reactions .
  • pH Control : Maintain neutral pH (7.0–7.4) to prevent PEG chain hydrolysis.
  • Kinetic Monitoring : Use real-time UV-Vis spectroscopy (λ = 260–280 nm) to detect unintended byproducts .

Q. What strategies are effective for studying the stability of this compound under varying environmental conditions (e.g., temperature, pH)?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate this compound at 4°C, 25°C, and 40°C for 1–4 weeks. Analyze degradation via HPLC and FT-IR .
  • pH Stability Assays : Expose the compound to buffers ranging from pH 3–10. Monitor azide integrity using NMR or cycloaddition efficiency .
  • Lyophilization Studies : Assess recovery post-freeze-drying by comparing pre- and post-lyophilization mass spectra .

Q. How can this compound be integrated with orthogonal bioconjugation techniques (e.g., NHS ester coupling) for multi-functionalized systems?

  • Methodological Answer :
  • Sequential Reactions : First, react NHS ester-modified biomolecules (e.g., proteins) with this compound’s amine-reactive groups. Subsequently, perform CuAAC with alkyne-tagged probes .
  • Orthogonal Protection : Use photolabile or enzyme-cleavable protecting groups for azides to enable spatiotemporal control .
  • Validation : Confirm dual functionalization via SDS-PAGE (for proteins) or fluorescence resonance energy transfer (FRET) .

Data Contradictions and Resolution

  • Contradiction : and report differing storage conditions (-5°C vs. -20°C).
    • Resolution : Stability data from suggests this compound degrades faster at -5°C due to residual moisture. Recommend -20°C for long-term storage .

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